2-(3,4-DIMETHOXYPHENYL)-3,5-DIMETHYL-N-(3-METHYLPHENYL)PYRAZOLO[1,5-A]PYRIMIDIN-7-AMINE HYDROCHLORIDE
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Overview
Description
2-(3,4-DIMETHOXYPHENYL)-3,5-DIMETHYL-N-(3-METHYLPHENYL)PYRAZOLO[1,5-A]PYRIMIDIN-7-AMINE HYDROCHLORIDE is a complex organic compound belonging to the pyrazolo[1,5-a]pyrimidine family. These compounds are known for their diverse biological activities and potential therapeutic applications. The unique structure of this compound, featuring a pyrazolo[1,5-a]pyrimidine core, makes it a subject of interest in medicinal chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-DIMETHOXYPHENYL)-3,5-DIMETHYL-N-(3-METHYLPHENYL)PYRAZOLO[1,5-A]PYRIMIDIN-7-AMINE HYDROCHLORIDE typically involves multi-step organic reactions. One common method includes the condensation of appropriate starting materials, such as 3,4-dimethoxybenzaldehyde and 3,5-dimethylpyrazole, followed by cyclization and functional group modifications. The reaction conditions often involve the use of solvents like dichloromethane or tetrahydrofuran, and catalysts such as potassium hydroxide or palladium complexes .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of high-throughput screening and process analytical technology (PAT) helps in monitoring and controlling the reaction parameters.
Chemical Reactions Analysis
Types of Reactions
2-(3,4-DIMETHOXYPHENYL)-3,5-DIMETHYL-N-(3-METHYLPHENYL)PYRAZOLO[1,5-A]PYRIMIDIN-7-AMINE HYDROCHLORIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives can be formed using reagents like thionyl chloride or phosphorus tribromide
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in tetrahydrofuran.
Substitution: Thionyl chloride in dichloromethane or phosphorus tribromide in toluene.
Major Products
The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of the original compound, which can be further utilized in different applications.
Scientific Research Applications
2-(3,4-DIMETHOXYPHENYL)-3,5-DIMETHYL-N-(3-METHYLPHENYL)PYRAZOLO[1,5-A]PYRIMIDIN-7-AMINE HYDROCHLORIDE has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential as an enzyme inhibitor and its effects on various biological pathways.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals
Mechanism of Action
The mechanism of action of 2-(3,4-DIMETHOXYPHENYL)-3,5-DIMETHYL-N-(3-METHYLPHENYL)PYRAZOLO[1,5-A]PYRIMIDIN-7-AMINE HYDROCHLORIDE involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes, such as cyclin-dependent kinases (CDKs), by binding to their active sites. This inhibition disrupts the cell cycle and induces apoptosis in cancer cells . Additionally, it may modulate signaling pathways involved in inflammation and microbial growth .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Known for its CDK inhibitory activity and anticancer properties.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Exhibits similar biological activities and is used in medicinal chemistry.
Pyrazoline Derivatives: Studied for their neurotoxic potentials and effects on acetylcholinesterase activity.
Uniqueness
2-(3,4-DIMETHOXYPHENYL)-3,5-DIMETHYL-N-(3-METHYLPHENYL)PYRAZOLO[1,5-A]PYRIMIDIN-7-AMINE HYDROCHLORIDE stands out due to its unique combination of functional groups, which confer specific biological activities and make it a versatile compound for various applications. Its ability to inhibit CDKs and modulate multiple biological pathways highlights its potential as a therapeutic agent .
Properties
IUPAC Name |
2-(3,4-dimethoxyphenyl)-3,5-dimethyl-N-(3-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O2.ClH/c1-14-7-6-8-18(11-14)25-21-12-15(2)24-23-16(3)22(26-27(21)23)17-9-10-19(28-4)20(13-17)29-5;/h6-13,25H,1-5H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIPGEBYDJAFWNF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC2=CC(=NC3=C(C(=NN23)C4=CC(=C(C=C4)OC)OC)C)C.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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